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Compound of Interest

1,2,3,4-Tetrahydronaphthalene-1-
Compound Name:
carbaldehyde

Cat. No.: B102929

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Properties,
Synthesis, and Reactivity

Introduction

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde, a derivative of the partially hydrogenated
naphthalene core known as tetralin, is a pivotal chemical intermediate in the fields of organic
synthesis and medicinal chemistry. Its unique structure, combining a reactive aldehyde
functional group with a chiral benzylic center and a fused aliphatic-aromatic ring system, makes
it a versatile building block for constructing complex molecular architectures. This guide
provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis,
and characteristic reactivity, offering valuable insights for researchers in drug discovery and
materials science. Derivatives of the tetralin scaffold have demonstrated a wide array of
pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV effects,
underscoring the importance of intermediates like 1,2,3,4-tetrahydronaphthalene-1-
carbaldehyde in the development of novel therapeutics.

Molecular Structure and Properties

The fundamental characteristics of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde are
rooted in its molecular structure, which features a tetralin framework with a formyl group at the
C1 position. This substitution creates a stereocenter, meaning the compound exists as a
racemic mixture of (R) and (S)-enantiomers unless a stereoselective synthesis is employed.
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Physicochemical Data

The key physical and computed properties of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
are summarized in the table below. While an experimental boiling point is not readily available
in the literature, its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), has a boiling
point of approximately 207 °C; the addition of the polar aldehyde group is expected to increase
this value significantly.[1][2]

Property Value Source(s)

1,2,3,4-tetrahydronaphthalene-
IUPAC Name [1]
1-carbaldehyde

CAS Number 18278-24-5 [1]
Molecular Formula C11H120 [1]
Molecular Weight 160.21 g/mol [1]
Physical Form Liquid

XLogP3 (Computed) 2.3 [1]
Topological Polar Surface Area  17.1 A2 [1]
Complexity (Computed) 164 [1]
Rotatable Bond Count 1 [1]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the compound.
Below are the key spectroscopic data for 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides a definitive fingerprint of the molecule. Experimental data from
a peer-reviewed study confirms the following chemical shifts.[3][4]
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Proton Assignment

Multiplicity & Coupling

Chemical Shift (d) ppm

Constant (J) Hz

Aldehyde (-CHO) 9.68 d,J=20
Aromatic (Ar-H) 7.23-7.13 m
Benzylic (C1-H) 3.61-3.58 m
Benzylic (C4-Hz) 2.79 m
Aliphatic (C2-Hz) 231-1.84 m
Aliphatic (C3-H2) 1.99 -1.87 m

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental 13C NMR data for the title compound is not widely published, data

from the closely related analog, 6-bromo-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde,

offers valuable insight into the expected chemical shifts, particularly for the carbon backbone.

[5] The bromine substituent primarily affects the aromatic region, with minimal impact on the

aldehyde and aliphatic carbons.

Carbon Assignment (Analog-based)

Expected Chemical Shift (d) ppm

Aldehyde (C=0)

~201.4

Aromatic (Quaternary)

~140.3, ~132.6

Aromatic (CH)

~131.3, ~129.9, ~129.4, ~121.2

Benzylic (C1-CHO) ~51.3
Benzylic (C4) ~29.1
Aliphatic (C2/C3) ~22.9, ~20.2

Synthesis Methodology: Rieche Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of

organic synthesis. The Rieche formylation is a robust method that utilizes dichloromethyl
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methyl ether (Cl2CHOMe) as the formylating agent precursor and a Lewis acid, typically
titanium tetrachloride (TiCls), as a catalyst.[6] Tetralin is an activated aromatic substrate,
making it well-suited for this type of electrophilic aromatic substitution.

Experimental Protocol: Rieche Formylation of Tetralin

Disclaimer: This protocol is a representative procedure based on established methodologies for
the Rieche formylation of activated arenes and should be performed by qualified personnel with
appropriate safety precautions.

¢ Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydronaphthalene (1.0 eq.)
and dry dichloromethane (DCM) as the solvent.

o Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride
(TiCla, 2.2 eg.) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture
for 1 hour at 0 °C. The causality for this step is the formation of a complex between the Lewis
acid and the substrate, which activates the aromatic ring for electrophilic attack.

o Formylating Agent Addition: Add dichloromethyl methyl ether (Cl.CHOMe, 1.1 eq.) to the
dropping funnel and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to stir
for 45-60 minutes. The in-situ generation of the electrophilic chloromethyl oxonium ion is the
key transformation here.

e Reaction Quench: Carefully quench the reaction by slowly adding a saturated aqueous
solution of ammonium chloride (NH4Cl). This step hydrolyzes the intermediate species to
reveal the aldehyde and neutralizes the Lewis acid.

o Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic
layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under reduced
pressure.

 Purification: Purify the crude product via flash column chromatography on silica gel to yield
1,2,3,4-tetrahydronaphthalene-1-carbaldehyde.
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eaction Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102929#1-2-3-4-tetrahydronaphthalene-1-
carbaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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